3-Methyl-3-pyrazolin-5-one
Overview
Description
3-Methyl-3-pyrazolin-5-one is a heterocyclic compound with the molecular formula C4H6N2O. It is an intermediate in the synthesis of various heterocyclic compounds and has been studied for its crystal structure . This compound is known for its applications in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-3-pyrazolin-5-one can be synthesized via the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is typically carried out under solvent-free conditions, which makes it environmentally friendly and efficient . The reaction involves mixing the hydrazine derivative with ethyl acetoacetate and heating the mixture to facilitate the formation of the pyrazolone ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to speed up the process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolones and hydrazine derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
3-Methyl-3-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Industry: It is used in the preparation of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-pyrazolin-5-one involves its ability to act as a free radical scavenger. It interacts with free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This property is particularly useful in medical applications where oxidative stress is a concern . The compound targets molecular pathways involved in oxidative stress and inflammation, providing protective effects .
Comparison with Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and used in medical treatments.
4-Methyl-2-pyrazolin-5-one: Another pyrazolone derivative with similar chemical properties.
5-Amino-3-methyl-1-phenylpyrazole: Used in the synthesis of various pharmaceuticals.
Uniqueness: 3-Methyl-3-pyrazolin-5-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and its ability to act as an intermediate in the synthesis of various heterocyclic compounds. Its versatility and efficiency in synthesis make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
Record name | NoName_1716 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-87-0, 108-26-9 | |
Record name | 4344-87-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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